molecular formula C13H19N B7967496 4,4,6,8-Tetramethyl-2,3-dihydro-1H-quinoline

4,4,6,8-Tetramethyl-2,3-dihydro-1H-quinoline

Cat. No.: B7967496
M. Wt: 189.30 g/mol
InChI Key: IGSXYGXEXUAWFH-UHFFFAOYSA-N
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Description

4,4,6,8-Tetramethyl-2,3-dihydro-1H-quinoline is a heterocyclic aromatic organic compound It is a derivative of quinoline, characterized by the presence of four methyl groups at positions 4, 4, 6, and 8, and a partially saturated ring at positions 2 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6,8-Tetramethyl-2,3-dihydro-1H-quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Vilsmeier-Haack formylation reaction of 1,2,2,4-tetramethyl-1,2-dihydroquinoline bearing an unsubstituted benzene ring proceeds with the formation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde as the only product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous and reusable catalysts, such as NaHSO4·SiO2, has been reported to be efficient and environmentally benign .

Chemical Reactions Analysis

Types of Reactions

4,4,6,8-Tetramethyl-2,3-dihydro-1H-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted quinolines, fully saturated quinoline derivatives, and other functionalized quinoline compounds.

Scientific Research Applications

4,4,6,8-Tetramethyl-2,3-dihydro-1H-quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,6,8-Tetramethyl-2,3-dihydro-1H-quinoline involves its interaction with various molecular targets and pathways. For instance, it has been predicted to act as an inhibitor of gluconate 2-dehydrogenase and as a progesterone antagonist . These interactions can lead to various biological effects, including antiallergic and antiarthritic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,6,8-Tetramethyl-2,3-dihydro-1H-quinoline is unique due to its specific methyl group positions and the partially saturated ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,4,6,8-tetramethyl-2,3-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-9-7-10(2)12-11(8-9)13(3,4)5-6-14-12/h7-8,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSXYGXEXUAWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCN2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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